molecular formula C8H10BrNO B1661856 2-Bromo-4-methoxybenzylamine CAS No. 97640-51-2

2-Bromo-4-methoxybenzylamine

Cat. No. B1661856
CAS RN: 97640-51-2
M. Wt: 216.07
InChI Key: KNPWNLAHPISBBC-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It is an important intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzylamine is not well understood. However, it is believed to act as a substrate for monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of biogenic amines, such as dopamine, norepinephrine, and serotonin. Inhibition of MAO enzymes leads to an increase in the levels of these neurotransmitters, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-4-methoxybenzylamine are not well studied. However, it is believed to have an impact on the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological processes, such as mood regulation, cognition, and behavior.

Advantages and Limitations for Lab Experiments

2-Bromo-4-methoxybenzylamine is a useful intermediate in the synthesis of various biologically active compounds. It has a high yield and can be synthesized using relatively simple reaction conditions. However, it is important to note that the compound is not well studied, and its mechanism of action and effects on the body are not well understood. Therefore, caution should be exercised when conducting experiments with this compound.

Future Directions

There are several future directions for research on 2-Bromo-4-methoxybenzylamine. Firstly, more studies are needed to understand the mechanism of action and effects of the compound on the body. Secondly, the compound can be used in the synthesis of various biologically active compounds, and further research can be done to explore its potential in this area. Finally, the compound can be used in the development of new drugs for various diseases, and more research can be done to explore its potential in this area.
Conclusion:
2-Bromo-4-methoxybenzylamine is an important intermediate in the synthesis of various biologically active compounds. It has a high yield and can be synthesized using relatively simple reaction conditions. However, more research is needed to understand its mechanism of action and effects on the body. The compound has potential in the synthesis of new drugs and can be explored further in this area.

Scientific Research Applications

2-Bromo-4-methoxybenzylamine is an important intermediate in the synthesis of various biologically active compounds, such as antitumor agents, antidepressants, and antipsychotics. It has been used in the synthesis of the antitumor agent, 4-(2-bromo-4-methoxyphenylamino)-6-methoxy-7-(3-morpholinopropoxy) quinazoline. This compound has shown promising antitumor activity against various cancer cell lines.

properties

IUPAC Name

(2-bromo-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPWNLAHPISBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294548
Record name 2-Bromo-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-methoxyphenyl)methanamine

CAS RN

97640-51-2
Record name 2-Bromo-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97640-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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